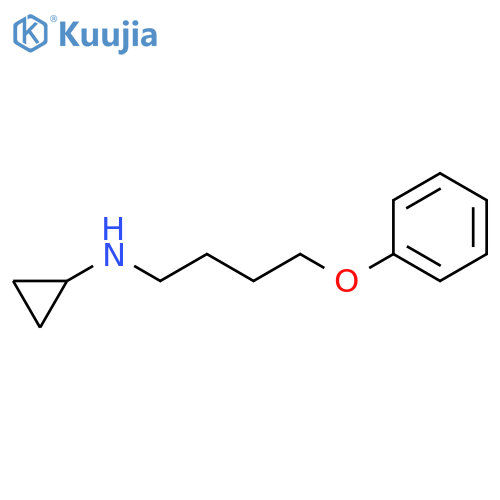Cas no 1225713-44-9 (N-(4-phenoxybutyl)cyclopropanamine)

1225713-44-9 structure
商品名:N-(4-phenoxybutyl)cyclopropanamine
N-(4-phenoxybutyl)cyclopropanamine 化学的及び物理的性質
名前と識別子
-
- N-(4-phenoxybutyl)cyclopropanamine
- Cyclopropanamine, N-(4-phenoxybutyl)-
-
- インチ: 1S/C13H19NO/c1-2-6-13(7-3-1)15-11-5-4-10-14-12-8-9-12/h1-3,6-7,12,14H,4-5,8-11H2
- InChIKey: AXCJXGGEXNDYGW-UHFFFAOYSA-N
- ほほえんだ: C1(NCCCCOC2=CC=CC=C2)CC1
じっけんとくせい
- 密度みつど: 1.02±0.1 g/cm3(Predicted)
- ふってん: 326.7±25.0 °C(Predicted)
- 酸性度係数(pKa): 9.28±0.20(Predicted)
N-(4-phenoxybutyl)cyclopropanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1581853-0.1g |
N-(4-phenoxybutyl)cyclopropanamine |
1225713-44-9 | 0.1g |
$653.0 | 2023-06-05 | ||
| Enamine | EN300-1581853-10.0g |
N-(4-phenoxybutyl)cyclopropanamine |
1225713-44-9 | 10g |
$3191.0 | 2023-06-05 | ||
| Enamine | EN300-1581853-1000mg |
N-(4-phenoxybutyl)cyclopropanamine |
1225713-44-9 | 1000mg |
$557.0 | 2023-09-24 | ||
| Enamine | EN300-1581853-500mg |
N-(4-phenoxybutyl)cyclopropanamine |
1225713-44-9 | 500mg |
$535.0 | 2023-09-24 | ||
| Enamine | EN300-1581853-100mg |
N-(4-phenoxybutyl)cyclopropanamine |
1225713-44-9 | 100mg |
$490.0 | 2023-09-24 | ||
| Enamine | EN300-1581853-5000mg |
N-(4-phenoxybutyl)cyclopropanamine |
1225713-44-9 | 5000mg |
$1614.0 | 2023-09-24 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338445-50mg |
n-(4-Phenoxybutyl)cyclopropanamine |
1225713-44-9 | 98% | 50mg |
¥13478.00 | 2024-08-09 | |
| Enamine | EN300-1581853-0.25g |
N-(4-phenoxybutyl)cyclopropanamine |
1225713-44-9 | 0.25g |
$683.0 | 2023-06-05 | ||
| Enamine | EN300-1581853-5.0g |
N-(4-phenoxybutyl)cyclopropanamine |
1225713-44-9 | 5g |
$2152.0 | 2023-06-05 | ||
| Enamine | EN300-1581853-0.5g |
N-(4-phenoxybutyl)cyclopropanamine |
1225713-44-9 | 0.5g |
$713.0 | 2023-06-05 |
N-(4-phenoxybutyl)cyclopropanamine 関連文献
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
1225713-44-9 (N-(4-phenoxybutyl)cyclopropanamine) 関連製品
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
